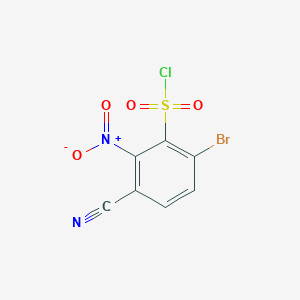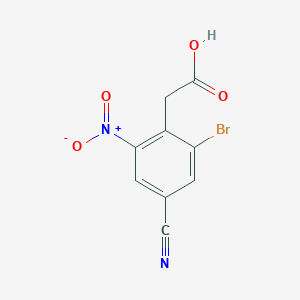![molecular formula C14H15NO3S B1414254 Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate CAS No. 2197055-31-3](/img/structure/B1414254.png)
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
描述
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate typically involves the following steps:
Formation of 1-methyl-1H-indole: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with acetone.
Formylation: The indole ring is then formylated using reagents such as formic acid or formyl chloride to introduce the formyl group at the 3-position.
Thiolation: The formylated indole undergoes thiolation to introduce the thioacetate group. This can be done using thiolating agents like thiourea or thioacetic acid.
Esterification: Finally, the thiolated indole is esterified with ethanol to produce this compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thioacetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Ethyl [(3-carboxy-1-methyl-1H-indol-2-yl)thio]acetate.
Reduction: Ethyl [(3-methyl-1-methyl-1H-indol-2-yl)thio]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives can be explored for the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetate group can participate in redox reactions, influencing cellular processes.
相似化合物的比较
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of thioacetate.
Sumatriptan: Contains an indole ring and is used as a medication for migraines.
Uniqueness: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is unique due to its specific combination of the formyl and thioacetate groups on the indole ring, which can lead to distinct chemical and biological properties compared to other indole derivatives.
属性
IUPAC Name |
ethyl 2-(3-formyl-1-methylindol-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-13(17)9-19-14-11(8-16)10-6-4-5-7-12(10)15(14)2/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLCPMSJWLOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)





